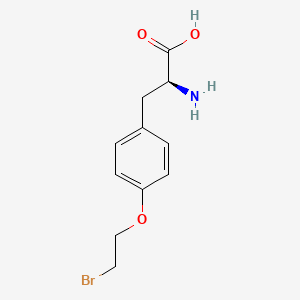
Isopropyl (R)-7-(3-acetoxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a cyclopentenyl ring, and a heptenoate chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopentenyl Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Heptenoate Chain: This step involves the esterification of the intermediate compound with heptenoic acid under acidic conditions.
Addition of the Isopropyl Group: The final step involves the alkylation of the intermediate with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentenyl ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Isopropyl ®-7-(3-Hydroxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Isopropyl ®-7-(3-Methoxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a methoxy group instead of an acetoxy group.
Uniqueness: Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C17H24O5 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
propan-2-yl (E)-7-[(3R)-3-acetyloxy-5-oxocyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C17H24O5/c1-12(2)21-17(20)9-7-5-4-6-8-14-10-15(11-16(14)19)22-13(3)18/h4,6,10,12,15H,5,7-9,11H2,1-3H3/b6-4+/t15-/m0/s1 |
InChI 键 |
RDSSRNWAHMHCGH-DRDHIDPGSA-N |
手性 SMILES |
CC(C)OC(=O)CCC/C=C/CC1=C[C@@H](CC1=O)OC(=O)C |
规范 SMILES |
CC(C)OC(=O)CCCC=CCC1=CC(CC1=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


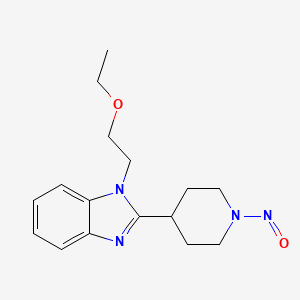
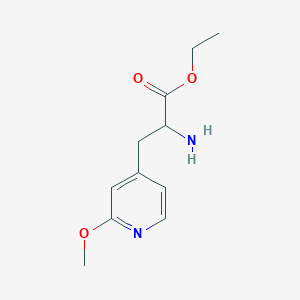
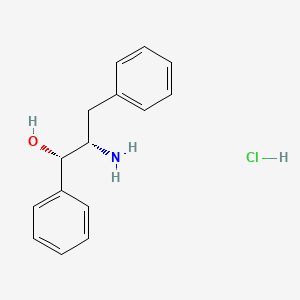
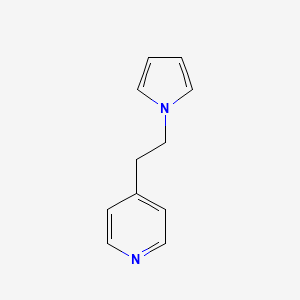
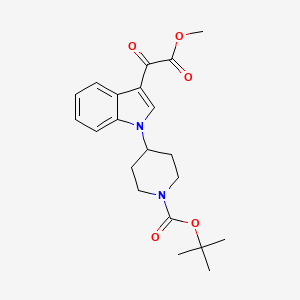
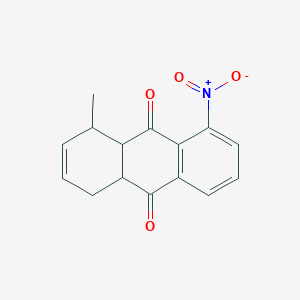
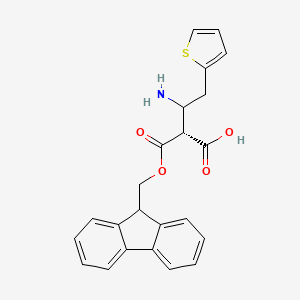
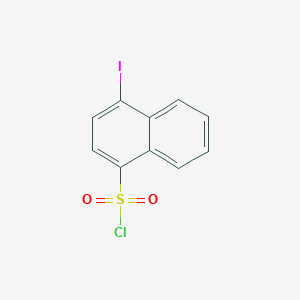
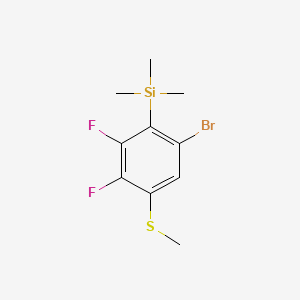
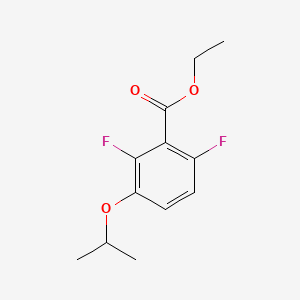

![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
